(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812131
InChI: InChI=1S/C21H21NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h3-7,9-12,18-19H,1,8,13H2,2H3,(H,23,24)/t19-/m0/s1
SMILES: CN(C(CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H21NO4
Molecular Weight: 351.4 g/mol

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid

CAS No.:

Cat. No.: VC13812131

Molecular Formula: C21H21NO4

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}pent-4-enoic acid -

Specification

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
IUPAC Name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pent-4-enoic acid
Standard InChI InChI=1S/C21H21NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h3-7,9-12,18-19H,1,8,13H2,2H3,(H,23,24)/t19-/m0/s1
Standard InChI Key UXOBFFXDCHDYNQ-IBGZPJMESA-N
Isomeric SMILES CN([C@@H](CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CN(C(CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CN(C(CC=C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound (2S)-2-{(9H-fluoren-9-ylmethoxy)carbonylamino}pent-4-enoic acid (CAS 288617-71-0) features a chiral center at the second carbon (S-configuration), a fluorenylmethoxycarbonyl (Fmoc) group, and a pent-4-enoic acid moiety. The Fmoc group acts as a temporary protecting group for the amine functionality, while the pent-4-enoic acid introduces a reactive double bond at the fourth position .

Molecular Formula: C21H21NO4\text{C}_{21}\text{H}_{21}\text{NO}_{4}
Molecular Weight: 351.40 g/mol
InChI Key: RRJKUYTXXODIAX-GMWOSMDTSA-N

The unsaturated alkene in the pent-4-enoic acid chain enhances reactivity, enabling participation in click chemistry or Michael additions, which are valuable for post-synthetic modifications .

Physicochemical Properties

The compound’s solubility profile favors polar organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), aligning with its use in solid-phase peptide synthesis (SPPS) . Its stability under acidic conditions and susceptibility to base-mediated Fmoc deprotection (e.g., via piperidine) make it ideal for iterative peptide assembly .

Synthesis and Manufacturing

Fmoc Protection Strategies

The Fmoc group is introduced via reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . For this compound, the methylamino group is protected first, followed by carboxylate activation for incorporation into peptide chains.

Key Reaction:

Amine+Fmoc-ClBaseFmoc-protected amine+HCl\text{Amine} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Fmoc-protected amine} + \text{HCl}

This step ensures regioselective protection while preserving the alkene’s integrity .

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the compound serves as a building block for introducing non-natural amino acids. The Fmoc group is cleaved using 20% piperidine in DMF, generating dibenzofulvene as a byproduct, which is monitored via UV spectroscopy at 301 nm .

Advantages Over Boc Protection:

  • Compatibility with acid-sensitive residues.

  • Simplified purification due to fluorescent byproducts .

Comparative Analysis of Structural Analogues

Property(2S)-2-{[...]pent-4-enoic acid (2S)-2-{[...]pent-4-ynoic acid
CAS Number288617-71-02550906-64-2
BackboneAlkene (C=C)Alkyne (C≡C)
Molecular FormulaC21_{21}H21_{21}NO4_{4}C21_{21}H19_{19}NO4_{4}
ReactivityThiol-ene additionsAzide-alkyne cycloadditions

The alkyne analogue’s higher bond strain facilitates faster click reactions, whereas the alkene derivative offers greater stability for long-term storage .

Challenges and Future Directions

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